molecular formula C14H16O2 B230520 9,12-Oxo-1,4-octanobenzene

9,12-Oxo-1,4-octanobenzene

Cat. No. B230520
M. Wt: 216.27 g/mol
InChI Key: CPESJPCYVMFANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,12-Oxo-1,4-octanobenzene, also known as 9,12-dioxo-1,4-octanobenzene, is a chemical compound with a molecular formula of C14H12O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained attention in scientific research due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In

Mechanism of Action

The mechanism of action of 9,12-Oxo-1,4-octanobenzene is not well understood. However, it is believed that this compound acts as an oxidizing agent, which can react with nucleophiles such as amines and alcohols. This reaction can lead to the formation of various functional groups, including ketones, aldehydes, and carboxylic acids.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 9,12-Oxo-1,4-octanobenzene. However, it has been reported that this compound has low toxicity and does not exhibit any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9,12-Oxo-1,4-octanobenzene in lab experiments is its high reactivity, which makes it a useful building block in organic synthesis. Additionally, it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the research on 9,12-Oxo-1,4-octanobenzene. One potential area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including materials science and pharmaceuticals. Finally, the development of new derivatives of 9,12-Oxo-1,4-octanobenzene could lead to the discovery of new compounds with improved properties and potential applications.

Synthesis Methods

The synthesis of 9,12-Oxo-1,4-octanobenzene can be achieved through several methods, including the oxidation of 1,4-dihydroxyoctane with potassium permanganate and the reaction of 1,4-dibromooctane with potassium tert-butoxide. However, the most common method is the oxidation of 1,4-dihydroxyoctane with lead tetraacetate. This method involves the addition of lead tetraacetate to a solution of 1,4-dihydroxyoctane in dichloromethane, followed by stirring at room temperature for several hours. The resulting yellow solid is then filtered, washed with water and dried to yield 9,12-Oxo-1,4-octanobenzene.

Scientific Research Applications

9,12-Oxo-1,4-octanobenzene has been used in various scientific research applications, including organic synthesis and materials science. It has been used as a building block in the synthesis of various compounds, including polyesters, polyamides, and polyurethanes. Additionally, it has been used as a precursor in the synthesis of functionalized polymers and dendrimers. In materials science, 9,12-Oxo-1,4-octanobenzene has been used as a monomer in the synthesis of liquid crystalline polymers, which have potential applications in electronic and optical devices.

properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

bicyclo[8.2.2]tetradeca-1(12),10,13-triene-4,7-dione

InChI

InChI=1S/C14H16O2/c15-13-7-5-11-1-2-12(4-3-11)6-8-14(16)10-9-13/h1-4H,5-10H2

InChI Key

CPESJPCYVMFANU-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC2=CC=C(CCC1=O)C=C2

Canonical SMILES

C1CC(=O)CCC2=CC=C(CCC1=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.